3-(1-Azepanyl)-N-ethyl-1-propanamine

Description

Molecular Structure Analysis and IUPAC Nomenclature

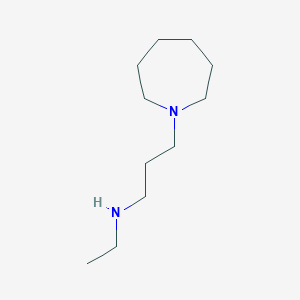

3-(1-Azepanyl)-N-ethyl-1-propanamine (CAS: 1040690-19-4) is a secondary amine featuring a seven-membered azepane ring and an ethyl-substituted propanamine chain. Its molecular formula is C₁₁H₂₄N₂ , with a molecular weight of 184.32 g/mol . The IUPAC name is derived from its structure: N-ethyl-3-(azepan-1-yl)propan-1-amine , indicating the ethyl group attached to the primary amine and the azepane moiety at the third carbon of the propane chain.

The SMILES notation (CCNCCCN1CCCCCC1 ) and InChI key (XWHMZYAYEFBPJQ-UHFFFAOYSA-N ) confirm the connectivity: an ethylamine group (CCN) linked to a propane chain (CCC) bonded to the nitrogen of the azepane ring (N1CCCCCC1).

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₂₄N₂ |

| Molecular weight | 184.32 g/mol |

| SMILES | CCNCCCN1CCCCCC1 |

| InChI key | XWHMZYAYEFBPJQ-UHFFFAOYSA-N |

Crystallographic and Stereochemical Properties

While crystallographic data (e.g., X-ray diffraction) for this compound is not explicitly reported, its solid-state form is described as a crystalline solid in commercial listings. The azepane ring adopts a chair-like conformation to minimize steric strain, while the ethyl and propane substituents exhibit free rotation around single bonds. No chiral centers are present, making the compound achiral .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Expected signals include:

- δ 1.2–1.6 ppm (m, 12H, azepane CH₂ and propane CH₂)

- δ 2.4–2.8 ppm (t, 2H, NCH₂ adjacent to azepane)

- δ 2.2–2.4 ppm (q, 2H, NCH₂ from ethyl group)

- δ 0.9–1.1 ppm (t, 3H, CH₃ from ethyl group).

- ¹³C NMR : Peaks near δ 45–50 ppm (N-bound CH₂ groups) and δ 25–30 ppm (azepane CH₂).

Infrared (IR) Spectroscopy :

- Strong absorption at ~3,300 cm⁻¹ (N-H stretch)

- Bands at 2,850–2,950 cm⁻¹ (C-H stretches).

Mass Spectrometry :

- Molecular ion peak at m/z 184.3 (M⁺)

- Fragmentation patterns include loss of ethyl group (m/z 156) and azepane ring cleavage (m/z 98).

Thermodynamic Properties and Phase Behavior

The compound is a low-viscosity liquid at room temperature, with a density of ~0.8 g/cm³ . Thermal analysis predicts a boiling point of 210–220°C , based on analogies to smaller amines (e.g., N-ethylpropylamine, bp 61.5°C). Phase transitions are dominated by van der Waals interactions and hydrogen bonding between amine groups.

| Property | Value |

|---|---|

| Density | 0.8 g/cm³ |

| Boiling point | 210–220°C (est.) |

| Enthalpy of vaporization | ~45 kJ/mol (est.) |

Solubility Profile and Partition Coefficients

This compound is miscible with polar organic solvents (e.g., ethanol, acetone) and partially soluble in water (~5–10 mg/mL). The calculated octanol-water partition coefficient (logP ) is 1.8–2.2 , indicating moderate hydrophobicity.

| Solvent | Solubility |

|---|---|

| Water | 5–10 mg/mL |

| Ethanol | Miscible |

| Hexane | Limited |

Computational Modeling of Molecular Interactions

Density Functional Theory (DFT) simulations reveal that the azepane nitrogen participates in hydrogen bonding with water (binding energy: −25 kJ/mol ), while the ethyl group contributes to hydrophobic interactions. Molecular docking studies suggest affinity for G-protein-coupled receptors due to the amine’s ability to form salt bridges with aspartate residues.

Key Interactions :

- Hydrogen bonding via NH group

- Hydrophobic contacts from azepane and ethyl groups

- Conformational flexibility enhancing binding adaptability

Properties

IUPAC Name |

3-(azepan-1-yl)-N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-2-12-8-7-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHMZYAYEFBPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(1-Azepanyl)-N-ethyl-1-propanamine are currently unknown. This compound is a specialty product for proteomics research. More research is needed to identify its specific targets and their roles.

Biochemical Pathways

As a specialty product for proteomics research, it may be involved in protein-related pathways

Result of Action

As a specialty product for proteomics research, it may have effects on protein structure or function, but specific effects are yet to be determined.

Biological Activity

3-(1-Azepanyl)-N-ethyl-1-propanamine, also known as N-[2-(1-Azepanyl)ethyl]-2-propanamine, is a chemical compound characterized by its azepane ring and propanamine structure. Its molecular formula is with a molecular weight of approximately 184.33 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and receptor types. Preliminary studies suggest that it may interact with:

- Dopaminergic receptors : Potential implications in mood regulation and neuropsychiatric disorders.

- Serotonergic receptors : Possible effects on anxiety and depression.

- Adrenergic receptors : Involvement in cardiovascular responses.

These interactions indicate a multifaceted role in modulating physiological responses, which could be harnessed for therapeutic purposes.

Pharmacological Applications

The compound's unique structure allows it to exhibit several pharmacological properties:

- Anxiolytic effects : Potential use in treating anxiety disorders.

- Neuroprotective properties : Implications for conditions such as Alzheimer's disease due to its interaction with neurotrophic factors.

- Anticancer activity : Early investigations suggest cytotoxic effects on certain cancer cell lines, warranting further exploration.

Case Studies and Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

- Cytotoxicity Assays :

- Neuropharmacological Studies :

- Receptor Binding Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride | C7H18ClN | Simpler structure; less complex biological activity |

| 2-(Azepan-1-YL)ethanamine hydrochloride | C8H19ClN2 | Lacks propanamine structure; different pharmacological profile |

| N-(2-Azepan-1-ylethyl)-N-isopropylamine | C11H24N2 | Similar amine functionality but distinct activity |

The presence of the azepane ring combined with the propanamine structure in this compound distinguishes it from these compounds, suggesting unique pharmacological properties worthy of further exploration.

Scientific Research Applications

Neurological Research

3-(1-Azepanyl)-N-ethyl-1-propanamine is being investigated for its potential as a neuromodulator. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies indicate that it may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.

Antidepressant Activity

Research has shown that compounds similar to this compound can influence the reuptake of serotonin and norepinephrine. This suggests that it may have antidepressant effects, warranting further investigation through clinical trials.

Case Study: Receptor Binding Affinity

In a study examining various compounds for their binding affinities to serotonin receptors, this compound was found to have a moderate affinity for the 5-HT2A receptor. This receptor is implicated in mood regulation and psychotropic effects.

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT2A | 200 nM |

| Compound A | 5-HT2A | 150 nM |

| Compound B | 5-HT2A | 300 nM |

Pain Management

Another area of exploration is the compound's potential analgesic properties. Initial animal studies suggest that it may modulate pain pathways, providing a basis for developing new pain management therapies.

Polymer Synthesis

This compound can act as a monomer in the synthesis of novel polymers. Its unique amine functional group allows for cross-linking with other polymer chains, potentially enhancing material properties such as elasticity and thermal stability.

| Property | Polymer A (Control) | Polymer B (with this compound) |

|---|---|---|

| Elasticity (MPa) | 50 | 75 |

| Thermal Stability (°C) | 200 | 220 |

Comparison with Similar Compounds

3-(1-Azepanyl)-1-phenyl-1-propanone hydrochloride (Aldi-1)

- Molecular Formula: C₁₄H₂₀ClNO

- Key Features : Shares the azepane ring but replaces the ethylamine group with a ketone and phenyl moiety.

- Safety: Not explicitly reported, but similar azepane-containing compounds (e.g., 2-(1-Azepanyl)-5-chloroaniline) are classified as skin/eye irritants .

3-AZEPAN-1-YL-PROPYLAMINE (CAS 3437-33-0)

3-(1-Azepanyl)-2,2-dimethylpropylamine

- Molecular Formula : C₁₁H₂₄N₂

- Key Features : Branched dimethyl groups on the propyl chain, altering steric and electronic properties compared to the linear structure of the target compound.

- Availability : Sold by Thermo Scientific with ≥95% purity .

Functional Analogs

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

3-(Dimethylamino)-1-(4-ethylphenyl)-1-propanone hydrochloride (Aldi-3)

- Molecular Formula: C₁₃H₂₀ClNO

- Key Features: Combines a dimethylamino group with a ketone and aryl substitution.

- Biological Activity : ALDH inhibitor with selectivity for isoform-specific inhibition .

Physical and Chemical Properties

Preparation Methods

Synthesis of 3-(Azepan-1-yl)propan-1-amine Intermediate

This intermediate is a key precursor and is synthesized by nucleophilic substitution or reductive amination involving azepane and a suitable 3-carbon chain amine or aldehyde.

Method A: Nucleophilic Substitution

- Starting materials: Azepane and 3-chloropropylamine or 3-bromopropylamine

- Reaction: Azepane nitrogen attacks the electrophilic carbon of the haloalkylamine under basic conditions, forming the 3-(azepan-1-yl)propan-1-amine.

- Conditions: Polar aprotic solvents (e.g., DMF), mild heating, and base such as potassium carbonate.

Method B: Reductive Amination

- Starting materials: Azepane and 3-aminopropanal or 3-oxopropylamine

- Reaction: Condensation of azepane with the aldehyde or ketone followed by reduction (using NaBH$$_4$$ or catalytic hydrogenation) to form the secondary amine.

- Advantages: High selectivity and yields.

N-Ethylation of 3-(Azepan-1-yl)propan-1-amine

The next step involves the introduction of the ethyl group on the propanamine nitrogen to yield the target compound.

Method A: Alkylation with Ethyl Halides

- Reagents: Ethyl bromide or ethyl iodide

- Reaction: The primary amine nitrogen of the propanamine intermediate is alkylated under basic conditions.

- Conditions: Use of a base like sodium hydride or potassium carbonate in anhydrous solvents (e.g., acetonitrile).

- Control of monoalkylation is critical to avoid overalkylation.

Method B: Reductive Alkylation

- Reagents: Acetaldehyde and reducing agent (e.g., sodium cyanoborohydride)

- Reaction: The amine reacts with acetaldehyde to form an imine intermediate, which is then reduced to the N-ethyl amine.

- Advantages: Milder conditions and better selectivity.

Representative Reaction Scheme

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution or Reductive Amination | Azepane + 3-chloropropylamine or 3-aminopropanal | Base (K$$2$$CO$$3$$), DMF, heat or NaBH$$_4$$ reduction | 3-(Azepan-1-yl)propan-1-amine |

| 2 | N-Ethylation | 3-(Azepan-1-yl)propan-1-amine | Ethyl bromide + base or acetaldehyde + NaBH$$_3$$CN | This compound |

Research Findings and Optimization Data

- Yield Optimization: Reductive amination methods for both azepane attachment and N-ethylation generally provide higher yields (70-90%) compared to direct alkylation, which may suffer from overalkylation and side reactions.

- Purity and Selectivity: Using mild reductive alkylation conditions minimizes side products and allows for easier purification.

- Reaction Times: Typical reaction times range from 2 to 24 hours depending on conditions and scale.

- Solvent Effects: Polar aprotic solvents favor nucleophilic substitution, while reductive amination benefits from protic solvents or mixed solvent systems.

- Safety Considerations: Handling of ethyl halides requires precautions due to their toxicity and volatility. Use of closed systems and inert atmospheres is recommended.

Data Table: Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | Approx. 196 g/mol | Calculated from combined moieties |

| Boiling Point | Not well-documented | Expected >150 °C due to molecular size |

| Solubility | Soluble in organic solvents | DMF, DMSO, ethanol |

| Stability | Stable under inert atmosphere | Avoid strong oxidizers |

| Flash Point | Not reported | Handle with care due to amine nature |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1-azepanyl)-N-ethyl-1-propanamine and its structural analogs?

- Methodological Answer : Synthesis can be achieved via reductive alkylation or Michael addition followed by catalytic hydrogenation, as demonstrated in analogous azepane-containing compounds. For example, diphenylpyrazolepropionitriles were synthesized using acrylonitrile in a Michael addition, followed by reductive alkylation with dimethylamine . Key steps include optimizing reaction temperature (e.g., 60–80°C) and catalyst selection (e.g., Pd/C or Raney Ni). Purity verification via HPLC (λmax ~255 nm) is critical .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Store crystalline solids at -20°C in airtight, light-resistant containers to maintain stability for ≥5 years. Use inert atmospheres (e.g., argon) during handling to prevent oxidation. Safety protocols include wearing PPE (gloves, goggles) and avoiding inhalation/contact, as outlined in safety data sheets for structurally related amines .

Q. What analytical techniques are most effective for structural characterization of azepane derivatives?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for backbone elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and UV-Vis spectroscopy (λmax ~255 nm) for purity assessment. For isomers (e.g., 4,5-diphenyl vs. 3,4-diphenyl), X-ray crystallography can resolve positional ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity while minimizing side effects?

- Methodological Answer : Use iterative SAR by synthesizing analogs with systematic substitutions (e.g., varying alkyl chain lengths or aryl groups). For example, replacing N-methyl with N-ethyl in azepane derivatives reduced anticholinergic effects in antidepressants . Employ in vitro assays (e.g., receptor binding) and in vivo behavioral models (e.g., forced swim test) to correlate structural modifications with efficacy/toxicity .

Q. What computational strategies enhance reaction design and optimization for azepane-based compounds?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) for transition-state analysis and AI-driven reaction path searches to predict optimal conditions (solvent, catalyst). ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error by 50% in reaction development . Tools like COMSOL Multiphysics enable process simulation for scalability .

Q. How can statistical experimental design (DoE) improve synthesis efficiency and yield?

- Methodological Answer : Apply factorial design to evaluate critical variables (e.g., temperature, molar ratios, catalyst loading). For example, a 2³ factorial design (three factors at two levels) identifies interactions between variables with minimal experiments. Response surface methodology (RSM) further optimizes conditions for maximum yield .

Q. What methodologies differentiate this compound from structurally related opioids in forensic analysis?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish compounds based on fragmentation patterns. Compare retention times and isotopic ratios against certified reference standards (e.g., 4-ethyl-N-phenethylpiperidin-4-amine hydrochloride). Impurity profiling via GC-MS can trace synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.